molecular formula C28H35KO10 B8088137 Kalii Dehydrographolidi Succinas

Kalii Dehydrographolidi Succinas

货号: B8088137
分子量: 570.7 g/mol
InChI 键: ASSFASHREXZFDB-IPZCTEOASA-M
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Kalii Dehydrographolidi Succinas is a useful research compound. Its molecular formula is C28H35KO10 and its molecular weight is 570.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Pharmacological Properties

Kalii Dehydrographolidi Succinas exhibits a range of pharmacological effects, including:

  • Anti-inflammatory : It has been shown to inhibit inflammatory responses, making it useful in treating conditions like arthritis and other inflammatory diseases .
  • Antiviral : The compound demonstrates efficacy against various viral infections, including upper respiratory tract infections and influenza .
  • Antitumor : Studies indicate that it can induce apoptosis in cancer cells, particularly in multiple myeloma .
  • Immunomodulatory : It enhances immune responses, which can be beneficial in managing infections and improving overall health .

Treatment of Infections

This compound has been utilized in clinical settings for treating various infections:

  • Bacterial Infections : It is effective against bacillary dysentery and urinary tract infections, often used in combination with other medications for enhanced efficacy .
  • Viral Infections : The compound has shown promise in treating viral pneumonia and upper respiratory infections due to its immunostimulatory properties .

Cancer Therapy

Recent studies have highlighted its potential in oncology:

  • Multiple Myeloma : Research indicates that this compound can inhibit the proliferation of multiple myeloma cells by inducing caspase activation and apoptosis . The following table summarizes key findings from relevant studies:
Study ReferenceCell LineConcentration (µM)Effect Observed
OPM11, 5, 10Induced apoptosis and caspase activation
VariousNot specifiedInhibition of tumor growth

Formulation and Stability

The stability of this compound is crucial for its efficacy as a pharmaceutical agent. Research has focused on optimizing its formulation to enhance physical and chemical stability:

  • Injection Formulations : A stable injectable form has been developed, which maintains its therapeutic properties over time. The preparation involves specific pH adjustments and filtration processes to ensure safety and efficacy .
  • Compatibility with Other Drugs : Studies have investigated the compatibility of this compound with other active ingredients, ensuring that combined therapies do not compromise the stability or effectiveness of either component .

Case Studies

Several case studies provide insights into the practical applications of this compound:

  • Case Study 1 : A clinical trial involving patients with viral pneumonia demonstrated significant improvements in symptoms when treated with potassium dehydroandrographolide succinate injections compared to a control group receiving standard care .
  • Case Study 2 : A meta-analysis highlighted the effectiveness of andrographolide derivatives in reducing inflammation markers in patients with chronic inflammatory diseases, showcasing the broader implications of this compound in therapeutic regimens .

属性

IUPAC Name

potassium;4-[[2-(3-carboxypropanoyloxy)-1,4a-dimethyl-6-methylidene-5-[(E)-2-(5-oxo-2H-furan-4-yl)ethenyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalen-1-yl]methoxy]-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36O10.K/c1-17-4-7-20-27(2,19(17)6-5-18-13-15-36-26(18)35)14-12-21(38-25(34)11-9-23(31)32)28(20,3)16-37-24(33)10-8-22(29)30;/h5-6,13,19-21H,1,4,7-12,14-16H2,2-3H3,(H,29,30)(H,31,32);/q;+1/p-1/b6-5+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASSFASHREXZFDB-IPZCTEOASA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(C(C1CCC(=C)C2C=CC3=CCOC3=O)(C)COC(=O)CCC(=O)[O-])OC(=O)CCC(=O)O.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC12CCC(C(C1CCC(=C)C2/C=C/C3=CCOC3=O)(C)COC(=O)CCC(=O)[O-])OC(=O)CCC(=O)O.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H35KO10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

570.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。